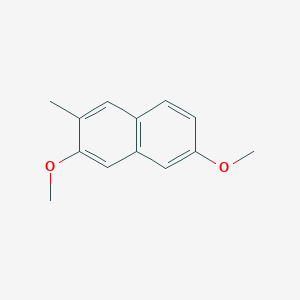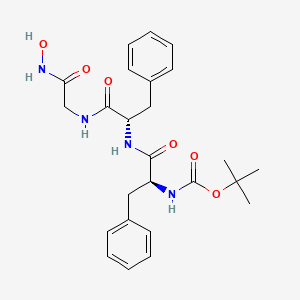
Boc-phe-phe-gly-nhoh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-phe-phe-gly-nhoh: is a peptide derivative composed of four amino acids: Boc (tert-butoxycarbonyl), Phe (phenylalanine), Gly (glycine), and NH2OH (hydroxylamine). Let’s break down its components:
Boc: The Boc group serves as a protecting group for the amino terminus. It shields the amino group during peptide synthesis, preventing unwanted side reactions.
Phe: Phenylalanine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Gly: Glycine is the simplest amino acid, playing a crucial role in protein structure and neurotransmission.
NH2OH: Hydroxylamine is a reagent used in organic synthesis, particularly for converting carbonyl compounds to oximes.
Méthodes De Préparation
Synthetic Routes: Boc-phe-phe-gly-nhoh can be synthesized through solid-phase peptide synthesis (SPPS). In this method:
Activation: The Boc-protected amino acids are sequentially coupled onto a solid support (usually resin-bound polystyrene).
Deprotection: The Boc group is selectively removed using acid (e.g., trifluoroacetic acid) to expose the amino group.
Coupling: The next amino acid is added, and the process repeats until the desired sequence is obtained.
Final Deprotection: The N-terminal Boc group is removed, yielding this compound.
Industrial Production: While not commonly produced industrially, this compound can be synthesized on a larger scale using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Boc-phe-phe-gly-nhoh can undergo various reactions:
Hydrolysis: Removal of the Boc group by acid-catalyzed hydrolysis.
Coupling Reactions: Sequential coupling of amino acids during peptide synthesis.
Oxidation/Reduction: Depending on the context, it may participate in redox reactions.
Amide Formation: Formation of amide bonds during peptide assembly.
Major products include Boc-phe-phe-gly-OH (removal of NH2OH) and the fully deprotected peptide (removal of all Boc groups).
Applications De Recherche Scientifique
Boc-phe-phe-gly-nhoh finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing peptidomimetics or bioactive peptides.
Neuroscience: Investigating neurotransmitter analogs.
Proteomics: Identifying protein-protein interactions.
Mécanisme D'action
The exact mechanism of Boc-phe-phe-gly-nhoh’s effects depends on its context. It could act as a substrate, inhibitor, or modulator of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar compounds include Boc-phe-gly-OH (lacking the second phenylalanine) and Boc-Gly-Phe-Phe-OMe (with an additional methoxy group). Boc-phe-phe-gly-nhoh’s unique structure sets it apart from these analogs .
Propriétés
Numéro CAS |
97207-35-7 |
|---|---|
Formule moléculaire |
C25H32N4O6 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1 |
Clé InChI |
OURDFPXUSNAUQM-PMACEKPBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


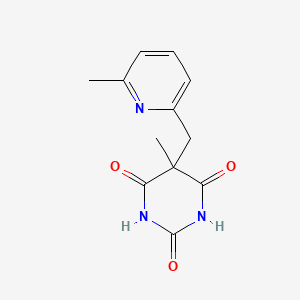
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
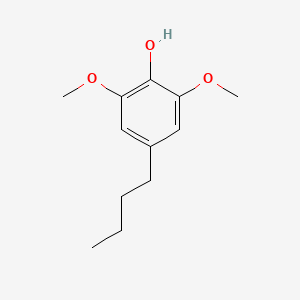

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
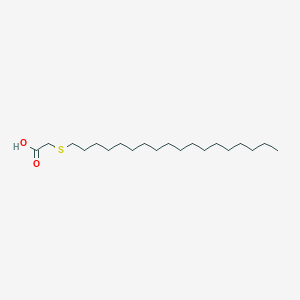
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
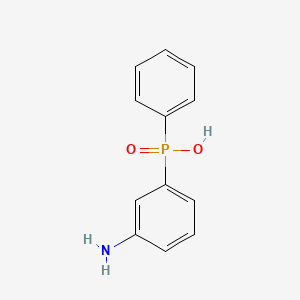


![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
